molecular formula C22H29NO B10840229 1-Benzhydryl-4-butylpiperidin-4-ol

1-Benzhydryl-4-butylpiperidin-4-ol

Cat. No.: B10840229
M. Wt: 323.5 g/mol
InChI Key: REUKRNAMFNVGPA-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-butylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzhydryl group attached to the piperidine ring, along with a butyl group and a hydroxyl group at the fourth position of the piperidine ring. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzhydryl-4-butylpiperidin-4-ol typically involves the nucleophilic substitution of a benzhydryl halide with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure the solubility of the reactants and the stability of the intermediate products .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

1-Benzhydryl-4-butylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the benzhydryl group to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Benzhydryl-4-butylpiperidin-4-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It is used in assays to investigate its binding affinity and activity.

    Medicine: The compound has been evaluated for its potential therapeutic applications, particularly as a ligand for certain receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-butylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the targets, leading to various biological effects .

For example, the compound has been shown to interact with the nociceptin receptor, a G-protein coupled receptor involved in pain perception. By binding to this receptor, the compound can inhibit the signaling pathways associated with pain, providing potential therapeutic benefits .

Comparison with Similar Compounds

1-Benzhydryl-4-butylpiperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

1-benzhydryl-4-butylpiperidin-4-ol

InChI

InChI=1S/C22H29NO/c1-2-3-14-22(24)15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21,24H,2-3,14-18H2,1H3

InChI Key

REUKRNAMFNVGPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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